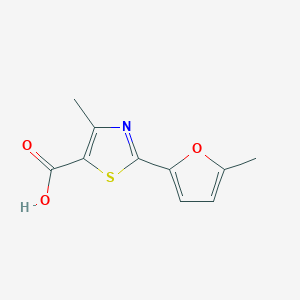![molecular formula C10H11NO4 B1518960 2-[3-(Methylcarbamoyl)phenoxy]acetic acid CAS No. 1018600-26-4](/img/structure/B1518960.png)
2-[3-(Methylcarbamoyl)phenoxy]acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid consists of a methylcarbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety via an ether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid are not fully detailed in the search results. It is known to be a powder .Wissenschaftliche Forschungsanwendungen
Chemical Research
“2-[3-(Methylcarbamoyl)phenoxy]acetic acid” is used in chemical research due to its unique structure and properties . It has a molecular weight of 209.2 and is usually stored at room temperature . The compound is typically available in powder form .
COX-2 Inhibitor
This compound has been studied for its potential as a selective COX-2 inhibitor . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Anti-Inflammatory Agent
Compounds derived from “2-[3-(Methylcarbamoyl)phenoxy]acetic acid” have shown significant anti-inflammatory effects . For example, compounds 5f and 7b showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, respectively . They also lowered TNF-α by 61.04% and 64.88%, respectively .
Pain-Relieving Effects
These compounds were thoroughly analyzed for their pain-relieving effects . They have shown potential in reducing pain, which could be beneficial in conditions such as arthritis .
Histological Changes
The compounds derived from “2-[3-(Methylcarbamoyl)phenoxy]acetic acid” have been studied for their effects on histological changes . This could be useful in understanding the impact of these compounds on tissue structures .
Toxicological Properties
The safety profiles of these compounds have been studied by assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This provides valuable information on their safety profiles .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(methylcarbamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-10(14)7-3-2-4-8(5-7)15-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJWNUKKBKKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Methylcarbamoyl)phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)






![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)

![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)

